1-(p-Methoxybenzoyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Methoxybenzoyl)aziridine, also known as MBOA, is a chemical compound that belongs to the class of aziridines. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(p-Methoxybenzoyl)aziridine is not well understood. However, it is believed that 1-(p-Methoxybenzoyl)aziridine reacts with nucleophiles, such as amines and alcohols, to form stable adducts. This reaction is believed to be the basis for 1-(p-Methoxybenzoyl)aziridine's potential use as a reagent for the synthesis of chiral compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(p-Methoxybenzoyl)aziridine have not been extensively studied. However, it has been shown to be relatively non-toxic in animal studies. 1-(p-Methoxybenzoyl)aziridine has been shown to be metabolized by the liver, and its metabolites have been identified in urine samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(p-Methoxybenzoyl)aziridine is its ease of synthesis. 1-(p-Methoxybenzoyl)aziridine can be synthesized in good yields using a simple reaction. Additionally, 1-(p-Methoxybenzoyl)aziridine has been shown to be relatively non-toxic in animal studies, making it a potentially useful reagent for lab experiments.
One of the limitations of 1-(p-Methoxybenzoyl)aziridine is its limited solubility in water. This can make it difficult to use in certain lab experiments. Additionally, the mechanism of action of 1-(p-Methoxybenzoyl)aziridine is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(p-Methoxybenzoyl)aziridine. One potential direction is the development of new synthetic methods for the production of 1-(p-Methoxybenzoyl)aziridine. Another potential direction is the study of 1-(p-Methoxybenzoyl)aziridine's potential use as a reagent for the synthesis of chiral compounds. Additionally, the biochemical and physiological effects of 1-(p-Methoxybenzoyl)aziridine could be studied further to determine its potential use in drug development.
Synthesemethoden
1-(p-Methoxybenzoyl)aziridine can be synthesized through a simple reaction between p-methoxybenzoyl chloride and aziridine in the presence of a base. The reaction yields 1-(p-Methoxybenzoyl)aziridine as a white crystalline solid with a melting point of 80-82°C. The synthesis method is relatively straightforward, and 1-(p-Methoxybenzoyl)aziridine can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
1-(p-Methoxybenzoyl)aziridine has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a reagent for the synthesis of chiral compounds. 1-(p-Methoxybenzoyl)aziridine has been used as a building block in the synthesis of various natural products, including alkaloids and amino acids. It has also been studied for its potential use in the development of new drugs.
Eigenschaften
CAS-Nummer |
15269-50-8 |
---|---|
Produktname |
1-(p-Methoxybenzoyl)aziridine |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
aziridin-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
HXICBHVTWBDOFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CC2 |
Andere CAS-Nummern |
15269-50-8 |
Synonyme |
1-(4-Methoxybenzoyl)aziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.